Cas no 4992-04-5 (Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-)
![Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- structure](https://www.kuujia.com/scimg/cas/4992-04-5x500.png)
4992-04-5 structure
Product name:Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
- WMP5857TSH
- DTXSID60198154
- o-Cresol, alpha-(hexahydro-1H-azepin-1-yl)-
- 4992-04-5
- Phenol, 2-[(hexahydro-1H-azepin-1-yl)methyl]-
- 2-(Hexamethyleneiminomethyl)phenol
- 2-(azepan-1-ylmethyl)phenol
- 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
- EINECS 225-654-6
- NS00045783
- AKOS005393063
-
- Inchi: InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2
- InChI Key: XZDFNUXKMYALTN-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2O)CCCCCC1
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 2.6
Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Related Literature
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1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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